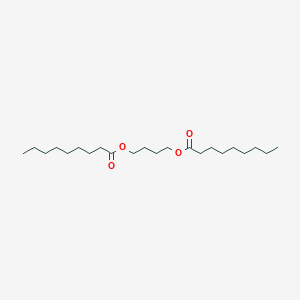

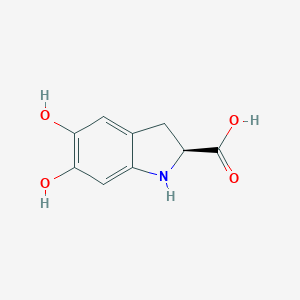

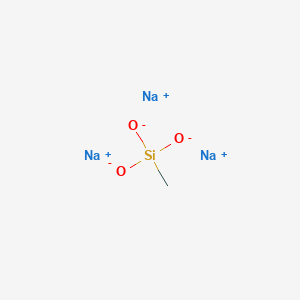

![molecular formula C9H7N3 B102445 咪唑并[1,2-a]吡啶-3-乙腈 CAS No. 17744-98-8](/img/structure/B102445.png)

咪唑并[1,2-a]吡啶-3-乙腈

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridine-3-acetonitrile involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A notable method involves the ultrasound-promoted KI-Oxone mediated oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines . Another method involves a rapid, metal-free, and aqueous synthesis under ambient conditions .

Molecular Structure Analysis

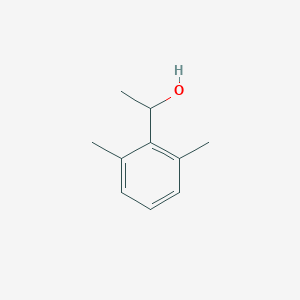

The molecular structure of Imidazo[1,2-a]pyridine-3-acetonitrile is characterized by IR, NMR, and Mass spectra . The structure of the synthesized compounds is confirmed by X-ray crystallographic analysis .

Chemical Reactions Analysis

The chemical reactions involving Imidazo[1,2-a]pyridine-3-acetonitrile are diverse. For instance, the nucleophilic addition of 2-aminopyridine under tandem oxidative annulation strategy with intermediate affords intermediate by releasing halide (I −), which can be reoxidized by oxone to generate the electrophile (I +) .

科学研究应用

合成和化学性质

- 合成技术:咪唑并[1,2-a]吡啶-3-乙腈可以通过多种方法合成。其中一种方法涉及水介导的氢氨化和银催化的氨氧化。这种方法已被用于合成甲基咪唑并[1,2-a]吡啶,无需故意添加催化剂,在特定条件下可获得良好的结果 (Mohan、Rao 和 Adimurthy,2013)。

- 环化方法:已经开发出一种在温和条件下制备咪唑并[1,2-a]吡啶环系的新型环化方法。该方法广泛适用于电子贫乏的 2-氨基吡啶,并为经典制备技术提供了互补的方案 (Mcdonald 和 Peese,2015)。

在荧光探针中的应用

- 用于汞离子的荧光探针:某些新型咪唑并[1,2-a]吡啶衍生物,由 β-内酰胺卡宾与 2-吡啶异腈的一锅反应产生,已被证明是丙酮腈和缓冲水溶液中汞离子检测的有效荧光探针 (Shao 等,2011)。

药物化学

- 生物活性:咪唑并[1,2-a]吡啶在药物化学中因其生物活性而备受关注。最近的研究集中于了解其药理学特性,特别强调酶抑制剂、受体配体和抗感染剂 (Enguehard-Gueiffier 和 Gueiffier,2007)。

- 治疗应用:该化合物被认为是药物化学中的“药物偏见”支架,应用范围从抗癌、抗菌到抗病毒和抗糖尿病治疗。它也是几种市售制剂中的关键成分 (Deep 等,2016)。

抗癌特性

- 抗肿瘤治疗:咪唑并[1,2-a]吡啶作为抗癌剂显示出显着的潜力。该化合物的各种类似物已在癌症治疗的人体临床试验中用作先导分子 (Goel、Luxami 和 Paul,2016)。

其他应用

- 抗溃疡活性:已经进行研究以了解取代的咪唑并[1,2-a]吡啶的构象特征与其抗溃疡活性之间的关系。这项研究导致了开发出具有特定构象的分子,这些分子在抗溃疡治疗中有效 (Kaminski 等,1989)。

安全和危害

While specific safety and hazards data for Imidazo[1,2-a]pyridine-3-acetonitrile is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, one should wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWDPOBWIWWXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170308 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-3-acetonitrile | |

CAS RN |

17744-98-8 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

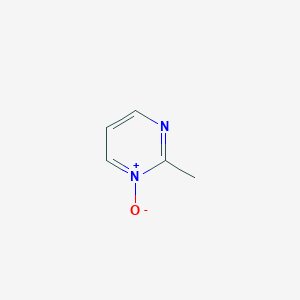

![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)